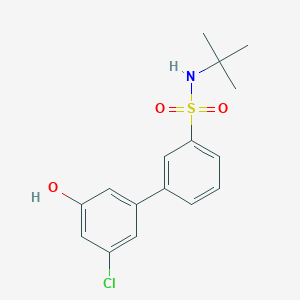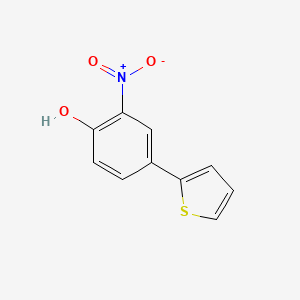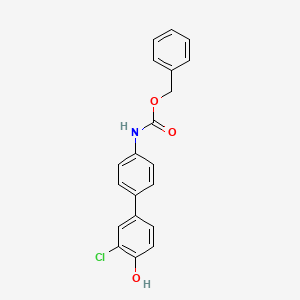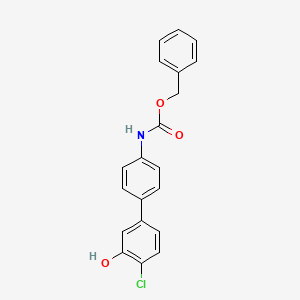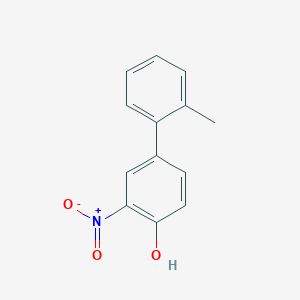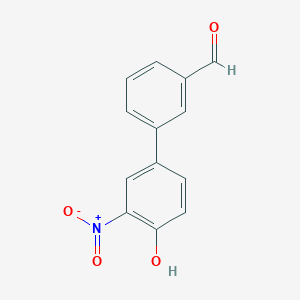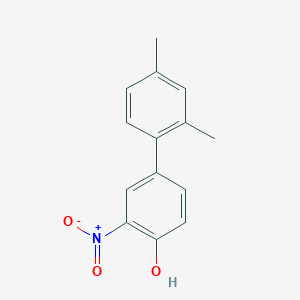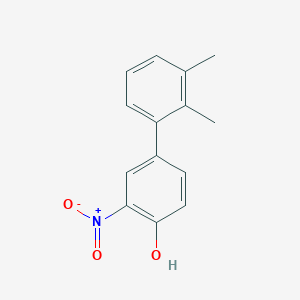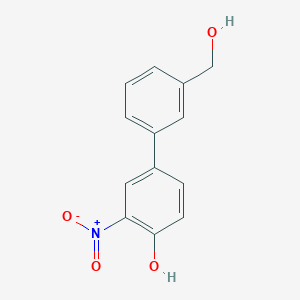
4-(3-Cyanophenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Cyanophenyl)-2-nitrophenol, 95% (4-CNP-2NP) is an organic compound that is widely used in scientific research. It is a colorless solid with a melting point of 114-116°C and a boiling point of 275-277°C. 4-CNP-2NP is soluble in water, ethanol, and ethyl acetate. It is used in a variety of applications, including organic synthesis, biochemical research, and drug development.
Mécanisme D'action
4-(3-Cyanophenyl)-2-nitrophenol, 95% acts as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity can be used to study enzyme kinetics and protein-ligand interactions.
Biochemical and Physiological Effects
4-(3-Cyanophenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has also been shown to inhibit the growth of bacteria. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Cyanophenyl)-2-nitrophenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is soluble in water, ethanol, and ethyl acetate, making it easy to use in a variety of experiments. However, it has some limitations as well. It is a relatively unstable compound, and it is prone to degradation in the presence of light and heat. In addition, it is toxic and should be handled with care.
Orientations Futures
There are a variety of potential future directions for the use of 4-(3-Cyanophenyl)-2-nitrophenol, 95% in scientific research. It could be used in the development of new drugs, particularly in the development of anti-cancer drugs and antibiotics. It could also be used in the study of enzyme kinetics and protein-ligand interactions. In addition, it could be used in the development of new dyes and agrochemicals. Finally, it could be used in the synthesis of a variety of organic compounds.
Méthodes De Synthèse
4-(3-Cyanophenyl)-2-nitrophenol, 95% can be synthesized from 3-cyanophenol and 2-nitrobenzaldehyde. The reaction involves the condensation of the two compounds in the presence of an acid catalyst to form 4-(3-Cyanophenyl)-2-nitrophenol, 95%. The reaction is carried out at a temperature of 60-70°C for 3-4 hours. The product is then purified by recrystallization from ethanol. The yield of the reaction is typically in the range of 75-85%.
Applications De Recherche Scientifique
4-(3-Cyanophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and drug development. It has been used in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and agrochemicals. It has also been used as a reagent in biochemical research, particularly in the study of enzyme kinetics and protein-ligand interactions. In addition, 4-(3-Cyanophenyl)-2-nitrophenol, 95% has been used as a starting material in the synthesis of various drugs, including anti-cancer drugs and antibiotics.
Propriétés
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-8-9-2-1-3-10(6-9)11-4-5-13(16)12(7-11)15(17)18/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJRYIWPOOEGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686224 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyanophenyl)-2-nitrophenol | |
CAS RN |
1261932-80-2 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

